(4,6-Dichloropyrimidin-2-yl)methanesulfonamide
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Overview
Description
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H5Cl2N3O2S and a molecular weight of 242.08 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonamide group at position 2. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)methanesulfonamide typically involves the reaction of 4,6-dichloropyrimidine with methanesulfonamide under specific conditions. One common method involves the use of a Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, which can replace the chlorine atoms under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been reported to inhibit immune-activated nitric oxide production, which is a key pathway in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound shares the pyrimidine core and chlorine substitutions but lacks the methanesulfonamide group.
4,6-Dichloropyrimidin-2-yl)methanol: Similar in structure but with a methanol group instead of methanesulfonamide.
Uniqueness
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide is unique due to the presence of both chlorine atoms and the methanesulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H5Cl2N3O2S |
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Molecular Weight |
242.08 g/mol |
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c6-3-1-4(7)10-5(9-3)2-13(8,11)12/h1H,2H2,(H2,8,11,12) |
InChI Key |
URXKMLDJPJSMGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
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